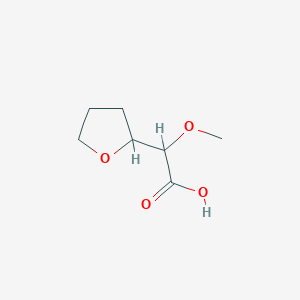

2-Methoxy-2-(oxolan-2-yl)acetic acid

Description

Structural Significance and Stereochemical Considerations of α-Methoxy-α-Substituted Carboxylic Acids

α-Methoxy-α-substituted carboxylic acids represent a significant class of molecules in organic chemistry. The presence of a methoxy (B1213986) group at the α-position of a carboxylic acid introduces a chiral center, leading to the possibility of stereoisomers. The spatial arrangement of the substituents around this chiral carbon can profoundly influence the molecule's biological activity and chemical reactivity.

The stereochemistry of α-hydroxycarboxylic acids, which are structurally related to their α-methoxy counterparts, has been extensively studied. The conformational preferences and the resulting impact on reactivity are crucial considerations in asymmetric synthesis. For instance, the ability to control the stereochemical outcome of reactions involving these motifs is paramount in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. The principles governing the stereochemistry of α-hydroxycarboxylic acids can often be extrapolated to α-methoxy carboxylic acids, providing a framework for understanding their behavior in chemical transformations.

The union of directed C-H activation and decarboxylative cross-coupling has emerged as a powerful strategy for the enantioselective synthesis of vicinally functionalized alkyl, carbocyclic, and heterocyclic compounds. nih.gov This modular approach, starting from simple carboxylic acid building blocks, allows for the creation of complex scaffolds that would be challenging to prepare otherwise. nih.gov Such methodologies could potentially be adapted for the stereocontrolled synthesis of α-methoxy-α-substituted carboxylic acids, highlighting the ongoing innovation in the field of stereoselective synthesis.

The Oxolane Moiety in Organic Synthesis and Natural Product Chemistry

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether that is a ubiquitous structural motif in a vast array of natural products and biologically active molecules. wikipedia.orgnih.gov Its presence is noted in diverse classes of natural products, including lignans, acetogenins, and polyketide natural products. wikipedia.org These compounds exhibit a wide spectrum of biological activities, such as antitumor, antihelminthic, antimalarial, antimicrobial, and antiprotozoal properties. nih.gov

Tetrahydrofuran is a versatile solvent in organic synthesis due to its polarity and ability to dissolve a wide range of polar and nonpolar compounds. wikipedia.orgchemicalbook.com Beyond its role as a solvent, the substituted tetrahydrofuran framework is a key building block in the synthesis of complex molecules. nih.govchemicalbook.com Numerous synthetic methodologies have been developed for the stereoselective construction of substituted tetrahydrofurans, reflecting their importance in synthetic organic chemistry. nih.gov

The incorporation of the oxolane moiety into a molecule like 2-methoxy-2-(oxolan-2-yl)acetic acid can be expected to influence its physical and chemical properties, including solubility and conformational flexibility. The stereochemistry at the point of attachment of the oxolane ring to the acetic acid backbone adds another layer of complexity and potential for stereoisomerism.

Historical Development and Emerging Research Trends in this compound Chemistry

While specific historical accounts and dedicated research trends for this compound are not extensively documented in readily available literature, its development can be contextualized within the broader advancements in the synthesis of its constituent moieties. The synthesis of α-alkoxy tetrahydrofurans has traditionally involved the addition of alcohols to 2,3-dihydrofuran (B140613). researchgate.net However, the limited availability of 2,3-dihydrofuran has prompted the development of alternative synthetic routes. researchgate.net

Emerging research trends point towards the development of more efficient and stereoselective methods for the synthesis of complex molecules containing both α-alkoxy acid and tetrahydrofuran motifs. Modern synthetic strategies, such as multicomponent reactions and catalytic asymmetric synthesis, are continually expanding the toolkit available to organic chemists. For example, efficient protocols for the synthesis of various furylacetic acid derivatives have been developed based on telescoped multicomponent reactions. mdpi.commdpi.com These approaches offer advantages such as the use of readily available starting materials, atom economy, and simplified work-up procedures. mdpi.commdpi.com

Future research on this compound is likely to focus on its potential applications as a chiral building block in the synthesis of novel bioactive compounds. The development of stereoselective synthetic routes to access enantiomerically pure forms of this molecule will be a critical area of investigation. Furthermore, exploring its utility in the synthesis of new polymers and materials, drawing inspiration from related biobased monomers like 2-methoxy-4-vinylphenol, could open up new avenues of research. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-(oxolan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-6(7(8)9)5-3-2-4-11-5/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJBJYKDKVKHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methoxy 2 Oxolan 2 Yl Acetic Acid and Its Structural Analogues

Comprehensive Retrosynthetic Strategies for the 2-Methoxy-2-(oxolan-2-yl)acetic Acid Scaffold

Disconnection Pathways and Precursor Identification

A logical retrosynthetic analysis of this compound reveals several potential disconnection pathways, each suggesting different precursor molecules and synthetic approaches. The primary disconnections focus on the formation of the C-C and C-O bonds at the stereogenic center.

Pathway A: C-C Bond Disconnection

This strategy involves disconnecting the bond between the α-carbon and the tetrahydrofuran (B95107) ring. This leads to a glyoxylate (B1226380) derivative and a tetrahydrofuran nucleophile.

Precursors:

A methyl glyoxylate derivative (e.g., methyl 2-methoxy-2-oxoacetate).

An organometallic reagent derived from 2-substituted tetrahydrofuran (e.g., 2-lithio-tetrahydrofuran or a Grignard reagent).

Pathway B: C-O Bond Disconnection (α-Hydroxylation/Alkylation)

A more common and often more stereocontrollable approach involves disconnecting the C-O bond of the methoxy (B1213986) group. This retrosynthetic step points to an α-hydroxy acid or its ester derivative as a key intermediate.

Precursors:

2-Hydroxy-2-(oxolan-2-yl)acetic acid or its corresponding ester. This precursor is a known compound and its synthesis provides a crucial entry point.

A methylating agent (e.g., methyl iodide, dimethyl sulfate) for the subsequent O-alkylation step.

Pathway C: Disconnection of the Tetrahydrofuran Ring

A more complex strategy involves the disconnection of the tetrahydrofuran ring itself, building the heterocyclic system around a pre-existing chiral acetic acid derivative. This could involve an intramolecular cyclization of a suitable acyclic precursor.

Precursors:

A chiral α-methoxy-α-alkenyl acetic acid derivative.

Reagents for intramolecular oxymercuration or other cyclization reactions.

Based on the availability of starting materials and the potential for stereocontrol, Pathway B is often the most strategically sound approach. The synthesis of the key intermediate, 2-hydroxy-2-(oxolan-2-yl)acetic acid, becomes a critical objective.

Strategic Approaches for Chiral Induction

Achieving high enantioselectivity at the α-carbon is the central challenge in the synthesis of this compound. Several strategies can be employed to induce chirality:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a diastereoselective reaction. The auxiliary is then removed in a subsequent step. For instance, an achiral 2-(oxolan-2-yl)acetic acid derivative could be coupled with a chiral alcohol or amine, followed by diastereoselective α-hydroxylation or α-methoxylation.

Chiral Catalysis: This is a highly efficient approach that utilizes a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. Both organocatalysis and metal-based catalysis are powerful tools for this purpose.

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature, such as amino acids or carbohydrates, to construct the target molecule.

Enantioselective Synthesis of this compound

The enantioselective synthesis of the target molecule can be effectively achieved through asymmetric catalysis, building upon the strategic disconnections outlined above. The focus will be on the formation of the stereogenic center via α-functionalization of a suitable precursor.

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com For the synthesis of this compound, a plausible strategy involves the attachment of a chiral auxiliary to a 2-(oxolan-2-yl)acetyl precursor.

Evans oxazolidinones are a prominent class of chiral auxiliaries widely used for stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net In a hypothetical route, 2-(oxolan-2-yl)acetic acid could be converted to an acyl chloride and subsequently attached to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyl oxazolidinone can be enolized using a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The subsequent diastereoselective introduction of the methoxy group at the α-position could be achieved using an electrophilic methoxylating agent. The stereochemical outcome is dictated by the steric hindrance imposed by the auxiliary, which directs the incoming electrophile to one face of the enolate. nih.gov

The final step involves the hydrolytic cleavage of the auxiliary, typically with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired enantiomerically enriched this compound. nih.gov The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Table 1: Representative Diastereoselectivity in Chiral Auxiliary-Based Methoxylation This table presents hypothetical data based on typical outcomes for such reactions.

| Chiral Auxiliary | Base | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | LDA | N-Methoxy-N-methyl-p-toluenesulfonamide | 95:5 |

| (S)-4-Benzyl-2-oxazolidinone | NaHMDS | N-Methoxy-N-methyl-p-toluenesulfonamide | 92:8 |

| Oppolzer's Camphorsultam | LDA | N-Methoxy-N-methyl-p-toluenesulfonamide | 97:3 |

Chemoenzymatic Approaches to Enantiopure Derivatives

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of biological catalysts. researchgate.net Enzymes, particularly lipases and ketoreductases, are frequently employed for the kinetic resolution of racemates or the asymmetric transformation of prochiral substrates to produce enantiopure compounds. mdpi.commdpi.com

A viable chemoenzymatic strategy for obtaining enantiopure derivatives of this compound could begin with the racemic ester, methyl 2-hydroxy-2-(oxolan-2-yl)acetate. A kinetic resolution catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB), can be performed using an acyl donor like vinyl acetate. The enzyme would selectively acylate one enantiomer of the alcohol, leaving the other unreacted. mdpi.com This allows for the separation of the fast-reacting acylated enantiomer from the slow-reacting alcohol enantiomer, both in high enantiomeric excess (ee). The resolved hydroxy ester can then be chemically converted to the target methoxy acid via methylation followed by hydrolysis.

This approach leverages the high enantioselectivity of enzymes to establish the key stereocenter, which is then carried through subsequent chemical transformations. researchgate.net

Table 2: Illustrative Data for Enzymatic Kinetic Resolution of a Precursor This table presents hypothetical data for the resolution of racemic methyl 2-hydroxy-2-(oxolan-2-yl)acetate.

| Enzyme | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol | Enantiomeric Excess (ee) of Acylated Product |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | ~50% | >99% | >99% |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | ~48% | 98% | 97% |

Diastereoselective Synthesis of this compound

Control of Relative Stereochemistry

The target molecule has two stereocenters, one on the tetrahydrofuran (oxolane) ring and one at the alpha-carbon of the acetic acid moiety. This gives rise to four possible stereoisomers. Diastereoselective synthesis aims to selectively produce one diastereomer over the others. The control of relative stereochemistry is achieved by exploiting the steric and electronic properties of the substrate and reagents. nih.gov

A substrate-controlled approach is a common strategy. Here, the pre-existing stereocenter on the oxolane ring is used to influence the stereochemical outcome of the reaction that forms the second stereocenter. For instance, one could start with an enantiopure 2-(oxolan-2-yl) ester. The formation of an enolate from this ester would be followed by electrophilic methoxylation. The bulky oxolane ring would sterically shield one face of the planar enolate, forcing the methoxy group to add from the less hindered face. This results in the preferential formation of one diastereomer (either syn or anti), controlling the relative stereochemistry of the two adjacent centers. The degree of diastereoselectivity can often be tuned by the choice of the enolate counterion (e.g., Li+, Na+, B), the solvent, and the steric bulk of the ester group.

Synthetic Approaches to this compound Utilizing Green Chemistry Principles

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. pharmacyjournal.org Principles such as the use of safer solvents, energy efficiency, and waste reduction are paramount. mdpi.comresearchgate.net

Solvent-Free and Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technology. nih.gov By using microwave irradiation, reactions can be heated rapidly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and fewer side products compared to conventional heating methods. at.ua

Solvent-free, or "neat," reactions represent a significant advancement in green synthesis by eliminating the environmental and safety issues associated with volatile organic solvents. cem.com A reaction for a late-stage synthetic step, such as the esterification of the final this compound, could be adapted to these conditions. The acid and an alcohol could be adsorbed onto a solid support, such as montmorillonite (B579905) K10 clay, and irradiated with microwaves. This solvent-free approach, enhanced by microwave energy, can accelerate the reaction, simplify purification, and significantly reduce waste. scienceandtechnology.com.vn

Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification This table presents a hypothetical comparison for the synthesis of methyl 2-methoxy-2-(oxolan-2-yl)acetate.

| Parameter | Conventional Heating (Reflux in Toluene) | Microwave-Assisted (Solvent-Free on Clay) |

|---|---|---|

| Reaction Time | 8-12 hours | 5-15 minutes |

| Temperature | 110 °C | 120 °C |

| Yield | 75% | 92% |

| Solvent Usage | High | None |

Flow Chemistry Applications in Process Optimization

Flow chemistry, where reactions are performed in continuous streams within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. mdpi.com These benefits include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward automation and scalability. researchgate.netresearchgate.net

A multi-step synthesis of this compound could be redesigned as an integrated flow process. For example, a stream containing a 2-(oxolan-2-yl)acetate precursor could be mixed with a base in a T-mixer to generate an enolate in situ. This stream would then immediately converge with a stream of an electrophilic methoxylating agent in a heated reactor coil, allowing for precise control over reaction time and temperature. Subsequent reaction streams could introduce reagents for hydrolysis or purification, potentially enabling a "crude-to-pure" synthesis without isolating intermediates. nih.gov This approach not only optimizes the process for efficiency and yield but also significantly improves its safety profile and reproducibility. researchgate.net

Table 4: Process Parameter Comparison: Batch vs. Flow Synthesis This table presents a hypothetical comparison for a key methoxylation step.

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Volume | 1 L | 10 mL Reactor Volume |

| Residence/Reaction Time | 4 hours | 10 minutes |

| Temperature Control | Moderate (exotherm risk) | Excellent (high surface-to-volume ratio) |

| Productivity | ~50 g / 4 hours | ~120 g / 4 hours (continuous operation) |

| Safety | Potential for thermal runaway | Inherently safer due to small reaction volume |

Derivatization and Functional Group Interconversions of this compound

The chemical reactivity of this compound is primarily centered around its three key functional components: the carboxylic acid group, the methoxy group, and the oxolane (tetrahydrofuran) ring. These sites allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Strategic manipulation of these functional groups is essential for creating structural analogues with modified physicochemical properties for various applications in research and development.

The carboxylic acid moiety is the most readily derivatized functional group in this compound. Standard organic synthesis protocols can be employed to convert it into a wide array of esters and amides, which can serve as important intermediates or final products.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or solid-supported acid catalysts such as Dowex H+ resins. nih.gov The use of a resin facilitates easier purification of the product by simple filtration. nih.gov For more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive intermediate, such as an acid chloride. This is accomplished by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. google.com

Amidation: The synthesis of amides from this compound follows similar principles. Direct reaction with an amine is possible but often requires high temperatures and results in an equilibrium mixture. More effective methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxyl group towards nucleophilic attack by the amine. Alternatively, converting the carboxylic acid to its corresponding acid chloride provides a highly reactive intermediate that readily forms an amide upon reaction with a primary or secondary amine. google.com This two-step procedure generally provides high yields of the desired amide product. google.com

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagent | Catalyst/Conditions | Product |

|---|---|---|---|

| Esterification | Methanol | Dowex 50W-X8, rt, 2h nih.gov | Methyl 2-methoxy-2-(oxolan-2-yl)acetate |

| Esterification | Ethanol | H₂SO₄ (cat.), Reflux | Ethyl 2-methoxy-2-(oxolan-2-yl)acetate |

| Esterification | 1. Oxalyl Chloride2. Diethylene glycol monomethyl ether | 1. Room Temperature2. NaH, CH₂Cl₂, 0°C to rt google.com | 2-(2-Methoxyethoxy)ethyl 2-methoxy-2-(oxolan-2-yl)acetate |

| Amidation | 1. Thionyl Chloride2. 2-Methoxyethylamine | 1. Reflux2. Triethylamine, THF, rt google.com | N-(2-methoxyethyl)-2-methoxy-2-(oxolan-2-yl)acetamide |

While the carboxylic acid is the most reactive site, the methoxy group and the oxolane ring also offer opportunities for structural modification, leading to more profound changes in the molecule's core structure.

The oxolane (tetrahydrofuran) ring is a cyclic ether and is generally stable under neutral and basic conditions. However, under strongly acidic conditions or in the presence of potent Lewis acids, it can undergo ring-opening reactions. nih.govbohrium.comresearchgate.net This process is initiated by the protonation or coordination of the ring's oxygen atom, which activates the C-O bonds towards nucleophilic cleavage.

Theoretical studies using density functional theory have investigated the mechanism of tetrahydrofuran ring-opening assisted by frustrated Lewis pairs (FLPs), highlighting the importance of the interaction between the Lewis acid/base pair and the ether oxygen. researchgate.netnih.gov The activation strain model suggests that the deformation energy of the THF ring is a critical factor in determining the activation energy for the cleavage reaction. researchgate.netnih.gov In a laboratory setting, the reaction of this compound with a strong acid like HBr or HI would lead to the cleavage of one of the C-O bonds in the ring. This typically results in the formation of a terminal halide and a secondary alcohol, effectively transforming the cyclic ether into a linear, difunctionalized chain. The newly formed functional groups can then be used for further synthetic elaborations, such as elimination, substitution, or oxidation reactions.

Table 2: Potential Ring-Opening Reactions and Functionalizations

| Reagent/Catalyst | Conditions | Intermediate/Product | Potential Subsequent Functionalization |

|---|---|---|---|

| HBr (conc.) | Reflux | 4-Bromo-5-hydroxy-2-methoxyhexanoic acid | Intramolecular cyclization, elimination, nucleophilic substitution of bromide |

| Lewis Acids (e.g., AlCl₃) | Anhydrous solvent | Complexed halo-alcohol intermediate | Friedel-Crafts type reactions, further reaction with nucleophiles |

Introducing substituents at other positions of the oxolane ring (C3, C4, C5) without inducing ring-opening requires more specialized synthetic methods. Modern organic chemistry offers several strategies for the C-H functionalization of saturated heterocycles like tetrahydrofuran.

One approach involves radical-based reactions. For instance, α-C–H functionalization (at the C5 position relative to the acetic acid substituent) can be achieved through photocatalytic generation of bromine radicals, enabling cross-coupling reactions to form C-S and C-C bonds. rsc.org Another strategy is the use of transition metal catalysis. For example, silver-catalyzed α-C–H benzylation of ethers using N-triftosylhydrazones as carbene precursors allows for the introduction of benzyl (B1604629) groups. researchgate.net Nickel(II)-catalyzed asymmetric alkylation can also be used to functionalize the C2 position of 2-alkoxy tetrahydrofurans by reacting them with carboxylic acid derivatives. researchgate.net These methods provide pathways to access a wide range of substituted tetrahydrofuran derivatives, which are important subunits in many natural products and pharmaceuticals. researchgate.netnih.gov

Table 3: Methodologies for Functionalization of the Oxolane Ring

| Position | Reaction Type | Reagents/Catalyst | Product Type |

|---|---|---|---|

| C5 (α to ether O) | C-H Benzylation | N-triftosylhydrazone, Silver catalyst researchgate.net | 5-Benzyl substituted oxolane |

| C5 (α to ether O) | C-S / C-C Coupling | ⁿBu₄NBr, 4-CzIPN (photocatalyst) rsc.org | 5-Thioether or 5-alkyl substituted oxolane |

| C3 / C4 | Epoxidation/Ring-Opening | 1. m-CPBA2. Nucleophile nih.gov | 3- or 4-hydroxy and nucleophile substituted oxolane |

Mechanistic Insights into Reactions of 2 Methoxy 2 Oxolan 2 Yl Acetic Acid

Elucidation of Reaction Pathways and Rate-Limiting Steps

The reactions involving 2-Methoxy-2-(oxolan-2-yl)acetic acid are expected to proceed through pathways common to α-substituted carboxylic acids. One key reaction is the α-functionalization, which typically involves the formation of an enolate or a related nucleophilic intermediate.

Enolization as a Key Step: For many reactions at the α-carbon of a carboxylic acid, the rate-limiting step is the initial deprotonation to form an enolate or, more accurately, an enediolate. organic-chemistry.orgnih.gov The acidity of the α-proton in this compound is influenced by the electron-withdrawing nature of the adjacent carboxylic acid and methoxy (B1213986) groups, as well as the oxolane ring. The formation of a redox-active heterobimetallic enediolate has been shown to be crucial in the α-oxidation of carboxylic acids, a potential reaction pathway for this molecule. organic-chemistry.orgnih.gov

Kinetic and Isotope Studies: In related systems, kinetic studies and isotope labeling have confirmed that the enolization step is often turnover-limiting. organic-chemistry.org For instance, in the iron/alkali metal cooperative catalysis for α-oxidation of carboxylic acids, mechanistic studies revealed that alkali metal ions facilitate the turnover-limiting enolization step. nih.gov A similar effect could be anticipated for reactions of this compound.

Alternative Pathways: Besides enolization, reactions could also be initiated at the carboxylic acid group, for example, through esterification or activation to an acid chloride. In such cases, the reaction pathway would be dictated by the nature of the activating agent and the nucleophile. For reactions involving the oxolane ring, ring-opening under acidic or Lewis acidic conditions could be a potential pathway, although this is generally less common for simple tetrahydrofurans unless activated by adjacent functional groups.

A plausible reaction pathway for the α-functionalization of this compound is depicted below:

Deprotonation: A base removes the acidic proton from the α-carbon to form an enolate.

Nucleophilic Attack: The enolate attacks an electrophile.

Protonation: The resulting intermediate is protonated to yield the final product.

The rate of this reaction would be highly dependent on the strength of the base, the nature of the electrophile, and the reaction conditions.

Transition State Analysis in Stereoselective Transformations

Given the chiral center at the α-carbon, stereoselective transformations of this compound are of significant interest. The stereochemical outcome of such reactions is determined by the geometry of the transition state.

Chiral Auxiliaries and Catalysts: In the absence of an external chiral influence, reactions at the α-carbon would likely lead to a racemic mixture. To achieve stereoselectivity, chiral auxiliaries or catalysts are employed. These chiral entities interact with the substrate to create diastereomeric transition states with different energy levels, favoring the formation of one stereoisomer over the other. For instance, in Lewis acid-mediated reactions of titanium enolates derived from chiral auxiliaries, high stereoselectivities have been achieved in the synthesis of β-methoxy carboxyl adducts. researchgate.net

Transition State Geometry: The geometry of the transition state is influenced by steric and electronic factors. For example, in aldol (B89426) reactions, the relative orientation of the enolate and the aldehyde in the transition state (e.g., Zimmerman-Traxler model) dictates the stereochemistry of the product. For this compound, a chiral catalyst would coordinate to the carboxylic acid and potentially the methoxy group, creating a rigid, well-defined transition state that directs the approach of the electrophile from a specific face.

Computational Studies: While specific computational studies on this compound are lacking, transition states in chemical reactions are generally characterized by partial bonds and charges, representing the state between reactants and products. youtube.com Density Functional Theory (DFT) calculations are a powerful tool for modeling transition state structures and predicting stereochemical outcomes in related systems, such as the synthesis of chiral 2-substituted chromanes. mdpi.com

A hypothetical transition state for a catalyzed stereoselective alkylation is shown below, where a chiral ligand (L*) coordinates to a metal (M) that chelates the carboxylic acid, creating a sterically hindered environment that directs the incoming electrophile (E+).

| Feature | Description |

| Chiral Ligand (L*) | Induces asymmetry in the transition state. |

| Metal Center (M) | Acts as a Lewis acid to activate the substrate and organize the transition state. |

| Chelation | The carboxylic acid and potentially the methoxy group coordinate to the metal center, creating a rigid structure. |

| Steric Hindrance | The bulky groups on the chiral ligand and the oxolane ring direct the approach of the electrophile. |

Influence of Catalyst Structure and Reaction Conditions on Mechanism

The choice of catalyst and reaction conditions can profoundly impact the reaction mechanism, rate, and selectivity.

Catalyst Structure:

Lewis Acids: Lewis acids like TiCl₄, SnCl₄, and chiral Co(III)-salen complexes are commonly used in stereoselective synthesis involving tetrahydrofuran (B95107) derivatives and α-alkoxy acids. researchgate.netnih.gov The nature of the metal center and the ligand framework determines the catalyst's activity and the stereochemical control it exerts. For instance, in the enantioselective synthesis of α-acylated N-heterocycles, a chiral nickel/bis(oxazoline) catalyst was instrumental in achieving high enantioselectivity. nih.gov

Organocatalysts: Chiral organocatalysts, such as proline and its derivatives, can also promote asymmetric transformations of carboxylic acids. rsc.org N-heterocyclic carbenes (NHCs) have been shown to catalyze annulation reactions via umpolung, which could be a potential strategy for reactions involving this compound. acs.org

Reaction Conditions:

Temperature: Lower temperatures generally enhance stereoselectivity by increasing the energy difference between diastereomeric transition states.

Concentration: The concentration of reactants and catalysts can affect the reaction order and, in some cases, the reaction pathway.

Pressure: While less common for the reactions discussed, pressure can influence reactions with a significant change in volume in the transition state.

The following table summarizes the expected influence of different catalysts on the reactions of this compound.

| Catalyst Type | Potential Reaction | Expected Influence on Mechanism |

| Chiral Lewis Acid | Asymmetric alkylation, aldol reaction | Coordination to the carboxylate and methoxy group, leading to a rigid transition state and high enantioselectivity. |

| Organocatalyst (e.g., Proline) | Asymmetric α-functionalization | Formation of a chiral enamine or enolate intermediate, directing the approach of the electrophile. |

| Transition Metal (e.g., Ni, Pd) | Cross-coupling reactions | Oxidative addition, transmetalation, and reductive elimination steps, with the ligand controlling stereochemistry. nih.gov |

Solvent Effects on Reaction Pathways

The solvent can play a crucial role in chemical reactions by solvating reactants, intermediates, and transition states, thereby influencing reaction rates and selectivity.

Polar vs. Nonpolar Solvents:

Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), and dichloromethane (B109758) (CH₂Cl₂) are commonly used. THF, being structurally related to the oxolane moiety of the substrate, can have specific interactions. Ethereal solvents can modulate the reactivity of organometallic reagents by disaggregating them. nih.gov In some asymmetric aldol reactions, THF has been shown to alter the course of the reaction even in small amounts. researchgate.net

Polar Protic Solvents: Solvents like water and alcohols can participate in hydrogen bonding and may act as reactants or catalysts. However, they are often avoided in reactions involving strong bases or organometallics.

Nonpolar Solvents: Solvents like toluene (B28343) and hexane (B92381) are less likely to solvate charged intermediates and may favor pathways with less charge separation.

The coordinating ability of ethereal solvents like THF can be critical for the configurational stability of chiral intermediates. nih.gov The choice of solvent can therefore be a key parameter in optimizing stereoselective transformations.

| Solvent | Polarity | Expected Effect on Mechanism |

| Tetrahydrofuran (THF) | Polar Aprotic | Can coordinate to metal centers and influence the aggregation state of reagents. May specifically interact with the oxolane ring. researchgate.netresearchgate.net |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | A common solvent for a wide range of organic reactions. Less coordinating than THF. |

| Toluene | Nonpolar | May favor less polar transition states. |

| Water/Alcohols | Polar Protic | Can participate in hydrogen bonding and proton transfer, potentially leading to side reactions or different pathways. |

Intermediate Characterization and Elucidation

The direct observation and characterization of reaction intermediates are challenging due to their transient nature. However, a combination of spectroscopic techniques and trapping experiments can provide valuable insights. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): Low-temperature NMR spectroscopy is a powerful tool for observing and characterizing relatively stable intermediates, such as glycosyl triflates in glycosylation reactions. nih.gov

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the formation and consumption of species with characteristic vibrational frequencies.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect charged intermediates in the gas phase. rsc.org

Trapping Experiments: Reactive intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. This provides indirect evidence for the existence of the intermediate.

For reactions of this compound, potential intermediates that could be targeted for characterization include:

Enolates/Enediolates: These could be trapped with silylating agents (e.g., TMSCl) or observed by low-temperature NMR.

Oxocarbenium Ions: If the reaction proceeds through the oxolane ring, oxocarbenium ions could be formed and potentially trapped by nucleophiles.

Radical Intermediates: In radical reactions, intermediates could be detected by Electron Paramagnetic Resonance (EPR) spectroscopy or trapped with radical scavengers like TEMPO. nih.gov

Advanced Characterization Techniques for Structural and Stereochemical Analysis of 2 Methoxy 2 Oxolan 2 Yl Acetic Acid

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Configurational Assignmentipb.ptmmu.ac.ukresearchgate.net

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Methoxy-2-(oxolan-2-yl)acetic acid. By utilizing high-field magnets, greater chemical shift dispersion is achieved, which simplifies the interpretation of complex spectra by resolving overlapping signals that might be ambiguous at lower field strengths. researchgate.net For this compound, ¹H and ¹³C NMR are fundamental in confirming the connectivity of the atoms.

Two-dimensional (2D) NMR techniques are essential for assigning the relative configuration. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can establish the spatial proximity of protons. Correlations observed in a NOESY spectrum between the methoxy (B1213986) protons and specific protons on the oxolane ring can help determine the relative stereochemistry at the two chiral centers. ipb.ptnih.gov The magnitude of coupling constants (J-values) between protons on the oxolane ring can also provide valuable information about their dihedral angles and, consequently, the ring's conformation and the relative configuration of its substituents. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is generated based on typical chemical shift values for analogous functional groups and structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 | ~170-175 | Broad singlet (¹H) |

| Chiral Center Cα | ~3.8-4.2 | ~80-85 | Doublet of doublets (¹H) |

| Methoxy (-OCH₃) | ~3.4-3.6 | ~50-55 | Singlet (¹H) |

| Oxolane C2' | ~4.0-4.4 | ~75-80 | Multiplet (¹H) |

| Oxolane C5' | ~3.7-4.0 | ~65-70 | Multiplet (¹H) |

| Oxolane C3', C4' | ~1.8-2.2 | ~25-35 | Multiplets (¹H) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactionsresearchgate.net

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a precise three-dimensional map of electron density, revealing the exact spatial arrangement of atoms and allowing for the unambiguous assignment of (R) or (S) configuration at each chiral center of this compound.

Crystal Packing and Intermolecular Forces (e.g., Hydrogen Bonding, π-Stacking)researchgate.net

The analysis of the crystal structure extends beyond the individual molecule to reveal how molecules arrange themselves in the solid state. This crystal packing is governed by a network of intermolecular forces. For carboxylic acids, hydrogen bonding is a dominant interaction. It is highly probable that this compound molecules would form centrosymmetric dimers in the crystal lattice, linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netajchem-b.com This common arrangement is known as the R²₂(8) graph-set motif. mdpi.commdpi.com

Table 2: Typical Hydrogen Bond Parameters in Carboxylic Acid Dimers

Data sourced from crystallographic studies of similar small-molecule carboxylic acids. researchgate.netajchem-b.com

| Interaction | D-H···A | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|

| Carboxylic Acid Dimer | O-H···O | ~0.8-1.0 | ~1.6-1.8 | ~2.6-2.7 | ~170-180 |

| Weak Interaction | C-H···O | ~0.9-1.1 | ~2.2-2.6 | ~3.2-3.6 | ~140-160 |

Racemic Conglomerates and Solid-State Resolution Phenomenamdpi.comtcichemicals.com

As a chiral compound synthesized from racemic precursors, this compound exists as a mixture of enantiomers. Upon crystallization, this mixture can form one of three solid phases: a racemic compound (a 1:1 ordered arrangement of R and S enantiomers in the same unit cell), a solid solution (a random distribution of R and S enantiomers), or a conglomerate. A conglomerate is a mechanical mixture of separate crystals, where each crystal is enantiomerically pure, containing either only the (R)-enantiomer or only the (S)-enantiomer.

The formation of a conglomerate is a relatively rare phenomenon but is of significant interest as it allows for separation of the enantiomers by preferential crystallization, a form of solid-state resolution. If this compound were to form a conglomerate, it would open up a practical route for obtaining enantiomerically pure material without the need for chiral chromatography or resolving agents.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessmentnih.govphenomenex.com

The assessment of enantiomeric purity is critical for chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. This method involves a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound. This differential interaction leads to different retention times, allowing for their separation and quantification. The choice of CSP and mobile phase is crucial for achieving baseline separation. For acidic compounds, polysaccharide-based or anion-exchange type CSPs are often effective. nih.gov The enantiomeric excess (ee) can be calculated directly from the relative peak areas in the chromatogram.

Spectropolarimetry, which measures the rotation of plane-polarized light by a chiral substance, is a complementary technique. While it does not separate the enantiomers, it provides a measure of the bulk optical activity of a sample. The specific rotation, [α], is a characteristic physical property of a pure enantiomer. By comparing the measured optical rotation of a sample to the known specific rotation of the pure enantiomer, one can determine its enantiomeric purity. nih.gov

Advanced Mass Spectrometry for Isomer Differentiation and Derivatization Analysisplu.mxnih.gov

Advanced mass spectrometry (MS) techniques are powerful for differentiating isomers and analyzing derivatized forms of this compound. While standard MS provides the mass-to-charge ratio (m/z), which is identical for isomers, tandem mass spectrometry (MS/MS) can distinguish them. nih.gov In MS/MS, the parent ion is isolated, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. Structural isomers often yield unique fragmentation patterns, providing a fingerprint for identification.

Derivatization is often employed to enhance the analytical performance in MS. epa.govresearchgate.net For this compound, the carboxylic acid group can be esterified (e.g., to a methyl or ethyl ester) or converted to an amide. This process can improve the compound's volatility for gas chromatography-mass spectrometry (GC-MS) analysis and can alter fragmentation pathways in a predictable way, aiding in structural confirmation. nih.govresearchgate.net Derivatization can also be used to introduce a tag that improves ionization efficiency or allows for more sensitive detection. nih.gov

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Predicted values provide an estimate of the ion's size and shape in the gas phase, which can aid in isomer differentiation when coupled with ion mobility-mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.08084 | 133.4 |

| [M+Na]⁺ | 183.06278 | 138.6 |

| [M-H]⁻ | 159.06628 | 135.7 |

Computational Chemistry and Theoretical Modeling of 2 Methoxy 2 Oxolan 2 Yl Acetic Acid

Conformational Analysis and Energy Landscapes via Quantum Chemical Methods

The flexibility of the oxolane ring, the methoxy (B1213986) group, and the carboxylic acid moiety in "2-Methoxy-2-(oxolan-2-yl)acetic acid" gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers. Quantum chemical methods are employed to perform a systematic conformational analysis to identify the most stable structures and to understand the energetic relationships between them.

A common strategy involves an initial scan of the potential energy surface by systematically rotating the key dihedral angles. This is often followed by geometry optimizations of the resulting low-energy structures using more accurate levels of theory, such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT). The relative energies of the conformers, including corrections for zero-point vibrational energy (ZPVE), are then used to determine their population distribution at a given temperature via the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|

| I | 0.00 | 65.2 |

| II | 0.85 | 20.1 |

| III | 1.50 | 9.5 |

Note: This data is illustrative and intended to represent typical results from a conformational analysis.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving "this compound". By mapping the potential energy surface, DFT can be used to identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction rates, providing a detailed picture of the reaction pathway.

For instance, the esterification of the carboxylic acid group can be modeled to understand the role of catalysts and solvent effects. Calculations would involve locating the transition state for the nucleophilic attack of an alcohol on the carbonyl carbon and determining the associated energy barrier. The influence of the methoxy and oxolane substituents on the reactivity of the carboxylic acid can also be assessed by comparing the calculated activation energies with those of related molecules.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of "this compound".

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predicted shifts can be correlated with experimental data to confirm the structure and assign specific resonances to individual atoms in the molecule.

Vibrational Spectroscopy: The calculation of harmonic vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra. The predicted frequencies and intensities of the vibrational modes, such as the characteristic C=O stretch of the carboxylic acid and the C-O stretches of the ether and methoxy groups, can be compared with experimental spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (acid) | 3560 | 3400-2400 (broad) |

| C=O stretch (acid) | 1785 | 1710 |

| C-O stretch (methoxy) | 1120 | 1100 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the behavior of "this compound" in solution. In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion.

MD simulations can be used to:

Investigate the conformational landscape in different solvents.

Analyze the hydrogen bonding network between the carboxylic acid group and protic solvents.

Calculate dynamic properties such as diffusion coefficients.

Understand how the solvent influences the molecule's structure and reactivity.

Investigation of Stereoelectronic Effects and Intramolecular Interactions

The interplay of the methoxy and oxolane groups can lead to interesting stereoelectronic effects that influence the conformation and reactivity of "this compound". Natural Bond Orbital (NBO) analysis is a computational technique used to study these effects by analyzing the electron density distribution and orbital interactions.

NBO analysis can reveal:

Hyperconjugative interactions, such as the donation of electron density from a lone pair on an oxygen atom to an adjacent antibonding orbital.

The presence and strength of intramolecular hydrogen bonds, for example, between the carboxylic acid proton and an oxygen atom of the oxolane or methoxy group.

The atomic charges and bond orders, which provide insight into the electronic structure.

Ligand-Substrate Interactions and Catalyst Design Principles

If "this compound" is to be used as a ligand for a metal catalyst or as a substrate in an enzymatic reaction, computational modeling can be a powerful tool for understanding and predicting its binding interactions. Molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the interaction of the molecule with a protein active site or a catalyst.

These studies can:

Predict the preferred binding mode and orientation of the molecule.

Identify the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex.

Provide insights into the mechanism of catalysis or inhibition.

Guide the design of new catalysts or inhibitors with improved properties.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the applications of "this compound" as a chiral building block in the contexts outlined in your request.

The search for its use in the stereoselective synthesis of biologically relevant molecules, construction of heterocyclic scaffolds, development of molecular libraries, or its integration into multicomponent reactions did not yield any specific research findings or data.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely focused on "this compound" according to the provided structure. Information exists for other structurally similar acetic acid derivatives, but not for this specific compound within the requested applications.

Future Perspectives and Uncharted Research Avenues for 2 Methoxy 2 Oxolan 2 Yl Acetic Acid

Exploration of Novel Catalytic Systems for Efficient Asymmetric Synthesis

The synthesis of enantiomerically pure 2-Methoxy-2-(oxolan-2-yl)acetic acid is crucial for its potential applications, as different enantiomers can exhibit varied biological and material properties. Future research will likely focus on developing more efficient and sustainable catalytic systems for its asymmetric synthesis. While classical methods exist, the exploration of novel catalytic strategies promises higher yields, improved enantioselectivity, and milder reaction conditions.

Key areas of investigation include:

Asymmetric Organocatalysis : This field has grown into a major pillar of asymmetric synthesis, utilizing small organic molecules to catalyze stereoselective transformations. beilstein-journals.org Chiral Brønsted acids, proline derivatives, and phase-transfer catalysts could be designed to control the stereochemistry during the formation of the chiral center in this compound. nih.govmdpi.com These catalysts are often less toxic and more stable compared to their metal-based counterparts, contributing to greener synthetic processes. beilstein-journals.org

Transition-Metal Catalysis : The development of novel chiral ligands for transition metals (e.g., iridium, rhodium, copper) continues to provide powerful tools for asymmetric synthesis. nih.govbeilstein-journals.org For instance, photoinduced copper catalyst systems have been successful in enantioconvergent amidations, a strategy that could be adapted for derivatives of the target acid. nih.gov

Photoredox Catalysis : Visible-light-mediated reactions represent a burgeoning field in organic synthesis. nih.gov Dual catalyst systems, combining a photoredox catalyst with a chiral catalyst like a phosphoric acid, could enable novel isomerization or cyclization pathways to construct the chiral tetrahydrofuran (B95107) ring with high enantiomeric excess. nih.govnih.gov This approach allows for reactions to proceed under exceptionally mild conditions.

| Catalytic System | Potential Advantages | Key Research Challenge | Illustrative Catalyst Type |

|---|---|---|---|

| Asymmetric Organocatalysis | Metal-free, lower toxicity, high stability, milder conditions. beilstein-journals.org | Designing a catalyst with high specificity for the target molecule's structure. | Chiral Proline Derivatives, Chiral Phosphoric Acids. nih.govmdpi.com |

| Transition-Metal Catalysis | High turnover numbers, broad reaction scope, high enantioselectivity. | Ligand design, catalyst cost and recovery, removal of metal traces from the product. | Chiral Iridium-NeoPHOX complexes, Copper-based systems. nih.govbeilstein-journals.org |

| Photoredox Catalysis | Uses visible light as a sustainable energy source, enables unique reaction pathways, very mild conditions. nih.gov | Identifying suitable photosensitizers and co-catalysts for the specific transformation. | Dual systems with photosensitizers (e.g., DPZ) and chiral Brønsted acids. nih.gov |

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

Recent breakthroughs in artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical synthesis is planned and executed. arxiv.org Applying these computational tools to this compound can accelerate the discovery of efficient synthetic routes and predict reaction outcomes with greater accuracy.

AI-Powered Retrosynthesis : Traditionally, designing a synthetic route is a labor-intensive process reliant on expert knowledge. chemcopilot.com AI retrosynthesis platforms, trained on vast databases of chemical reactions, can deconstruct a target molecule like this compound into simpler, commercially available starting materials. mit.edu These tools can propose both conventional and novel, non-intuitive synthetic pathways, potentially leading to more cost-effective and efficient production methods. chemcopilot.comresearchgate.net The core technologies often involve machine learning models and graph neural networks (GNNs) that treat molecules as complex data structures to predict plausible disconnections. chemcopilot.commit.edu

Reaction Outcome and Yield Prediction : Beyond just planning routes, ML models can predict the outcomes of unknown reactions. researchgate.net By inputting potential reactants and conditions for the synthesis of this compound, these models can forecast the major product and, increasingly, the reaction yield. rjptonline.orgchemrxiv.org This predictive capability allows chemists to prioritize experiments with the highest probability of success, saving time and resources. rjptonline.org Such models are often built using transformer-based architectures, similar to those used in natural language processing, which can interpret molecular structures represented in formats like SMILES. rjptonline.org

| Application Area | AI/ML Tool/Technique | Potential Impact | Underlying Technology |

|---|---|---|---|

| Synthetic Route Design | AI Retrosynthesis Planners | Discovery of novel, efficient, and cost-effective synthetic pathways. chemcopilot.com | Graph Neural Networks (GNNs), Transformer Models. chemcopilot.commit.edu |

| Reaction Optimization | Yield Prediction Models | Prioritization of high-yield reaction conditions, reducing experimental trial-and-error. rjptonline.org | Supervised Machine Learning, Fingerprint-based Descriptors. chemrxiv.org |

| New Reaction Discovery | Forward Reaction Prediction | Identification of novel transformations and derivatizations of the target molecule. | Sequence-to-sequence (Seq2Seq) models. mit.edu |

Potential in Advanced Materials Science beyond Traditional Organic Synthesis

The structural features of this compound—specifically the tetrahydrofuran ring and the carboxylic acid group—make it an intriguing candidate as a monomer for the synthesis of novel polymers. Research into its parent structure, 2-methyltetrahydrofuran (B130290) (2-MeTHF), has shown that while it is difficult to polymerize on its own, it can be copolymerized with other monomers to create new materials. acs.orgrsc.org

Future research could explore the ring-opening copolymerization of the oxolane (tetrahydrofuran) ring in this compound with other cyclic monomers like epoxides or lactones. acs.org The presence of the methoxyacetic acid side chain would introduce functionality along the polymer backbone, which could be leveraged to tune the material's properties, such as hydrophilicity, degradability, and thermal characteristics. For example, the copolymerization with monomers like β-butyrolactone could yield novel poly(ester-co-ether)s. rsc.org Such materials could find applications as bio-based adhesives or degradable plastics, aligning with the growing demand for sustainable materials. acs.orgrsc.org 2-MeTHF is already recognized as a desirable bio-based solvent, and using a derivative as a building block for materials further enhances its green chemistry profile. scispace.comresearchgate.net

| Polymer Type | Potential Co-monomer | Anticipated Properties | Potential Applications |

|---|---|---|---|

| Functional Poly(ether-co-ester) | β-butyrolactone rsc.org | Biodegradable, tunable thermal properties. | Environmentally friendly materials, biomedical excipients. rsc.orgscilit.com |

| Functional Polyether Polyol | Propylene Oxide acs.org | Controlled molecular weight, hydroxyl-terminated chains. | Components for bio-based adhesives and polyurethanes. acs.org |

| Amphiphilic Block Copolymer | Lactide, Caprolactone scispace.com | Self-assembly into nanoparticles, biocompatibility. | Drug delivery systems, nanomedicine. scilit.com |

Development of High-Throughput Screening Methodologies for its Chemical Reactions

To accelerate the discovery of optimal synthesis conditions and new reactions involving this compound, high-throughput screening (HTS) methodologies are indispensable. These techniques allow for the rapid, parallel execution and analysis of a large number of experiments, drastically reducing the time required for process optimization.

The implementation of HTS could involve:

Parallel Reaction Screening : Utilizing multi-well plates (e.g., 96-well format) to simultaneously test a wide array of catalysts, solvents, temperatures, and reactant ratios for the synthesis of the target compound. bohrium.com

Automated Workstations : Employing robotic systems for precise liquid handling and reagent addition, which increases reproducibility and allows for complex experimental designs, such as statistical Design of Experiments (DoE), to be implemented efficiently. bohrium.com

Rapid Analytical Techniques : Integrating fast and sensitive analytical methods to quickly assess the outcome of each reaction. Mass spectrometry (MS)-based methods are particularly powerful for measuring conversion and enantiomeric excess from a large number of samples per day. bohrium.com Another promising technique is infrared (IR) thermography, which can monitor reaction kinetics by detecting heat changes, making it suitable for screening both exothermic and endothermic reactions in a parallel format. bohrium.com

By applying these HTS methodologies, researchers can rapidly map the reaction landscape for this compound, identifying optimal conditions for its synthesis and discovering novel derivatization reactions that would be impractical to explore using traditional, one-at-a-time experimental approaches.

| Technique | Principle | Key Advantage for Research |

|---|---|---|

| Parallel Reaction Synthesis | Running hundreds of reactions simultaneously in multi-well plates. bohrium.com | Rapidly screens a wide range of variables (catalysts, solvents, etc.). |

| Mass Spectrometry (MS) Screening | Rapid analysis of reaction mixtures for product formation and enantiomeric excess. bohrium.com | High sensitivity and speed, allowing for the analysis of thousands of reactions per day. |

| Infrared (IR) Thermography | Measures the heat signature of reactions in real-time to determine activity and selectivity. bohrium.com | Non-invasive, label-free method for screening catalyst performance. |

| Automated DoE Workstations | Robotic systems that execute statistically designed experiments. bohrium.com | Efficiently maps complex relationships between variables to find true optima. |

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-2-(oxolan-2-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally analogous methoxy-substituted acetic acids typically involves multi-step protocols. For example, oxidation of alcohols using periodic acid and chromium trioxide in acetonitrile/water mixtures is a common strategy for introducing carboxylic acid groups . For the oxolane (tetrahydrofuran) ring, cyclization of diols or epoxide opening reactions may be employed. A plausible route could involve:

Step 1 : Alkylation of a THF-derived intermediate with a methoxy-containing precursor.

Step 2 : Oxidation of the secondary alcohol to the acetic acid moiety using CrO₃ or KMnO₄ under controlled pH (e.g., disodium phosphate buffer) .

Optimization requires monitoring reaction progress via TLC or HPLC, adjusting temperature (e.g., reflux at ~70–100°C), and using catalysts like sulfuric acid to enhance yield .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the oxolane ring (δ ~3.5–4.5 ppm for ether protons) and methoxy group (singlet at δ ~3.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS) validates molecular formula (C₈H₁₂O₅).

- HPLC-PDA : Purity >95% is achievable using reversed-phase C18 columns with acetonitrile/water gradients .

- Melting Point : Consistency with literature values (if available) ensures crystallinity and purity .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Hazard Mitigation : The compound may exhibit acute oral toxicity (GHS Category 4; H302) and skin irritation (H315). Avoid dust formation and ensure proper ventilation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in esterification or amidation reactions?

- Methodological Answer : The carboxylic acid group undergoes nucleophilic acyl substitution. The electron-donating methoxy and oxolane groups may sterically hinder reactivity, requiring activation via carbodiimides (e.g., DCC) or coupling reagents (e.g., HATU). Kinetic studies using in situ IR or ¹H NMR can track reaction progress, while DFT calculations predict regioselectivity in derivatization .

Q. How can researchers resolve contradictions in reported toxicity data for methoxy-substituted acetic acids?

- Methodological Answer : Discrepancies in toxicity (e.g., respiratory irritation vs. lack of data) may arise from impurities or assay variability. Standardized protocols are essential:

- In Vitro Assays : Use human bronchial epithelial cells (BEAS-2B) to assess H335 (respiratory irritation) .

- Metabolite Analysis : Quantify alkoxyacetic acid derivatives via LC-MS/MS in biological matrices to correlate exposure with toxicity .

Q. What advanced analytical techniques are suitable for detecting trace degradation products of this compound?

- Methodological Answer :

- GC-MS with Derivatization : Silylation (e.g., BSTFA) improves volatility for detecting thermal degradation products (e.g., THF derivatives or methoxyacetic acid) .

- Stability-Indicating HPLC : Stress testing (heat, light, pH extremes) identifies degradation pathways. For example, acidic conditions may hydrolyze the oxolane ring .

Q. How does the stereochemistry of the oxolane ring influence the compound’s physicochemical properties?

- Methodological Answer : The oxolane ring’s chair vs. envelope conformations affect solubility and hydrogen-bonding capacity. Computational modeling (e.g., molecular dynamics simulations) predicts logP and aqueous solubility. Experimental validation via shake-flask assays (octanol/water partitioning) quantifies hydrophilicity .

Research Application Questions

Q. What role can this compound play in drug delivery systems?

Q. How can researchers optimize catalytic systems for large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.